molecular formula C15H22ClNO3 B1424540 Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219963-81-1

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424540
CAS No.: 1219963-81-1
M. Wt: 299.79 g/mol
InChI Key: YSXWPYJTYPLNDH-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride (CAS: 1112052-86-4) is a synthetic organic compound characterized by a benzoate ester core substituted with a piperidinyl ethoxy group. Its molecular formula is C₁₅H₂₂ClNO₃, with a molecular weight of 299.79 g/mol . The compound is synthesized through a multi-step process involving the reaction of methyl 4-hydroxybenzoate with 1,2-dibromoethane and piperidine, followed by hydrolysis and subsequent hydrochlorination . It is commonly utilized in pharmaceutical research, particularly as an intermediate in the synthesis of receptor-targeting molecules, such as selective estrogen receptor modulators (SERMs) .

Properties

IUPAC Name

methyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-7-14(8-6-12)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXWPYJTYPLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzoate derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has been investigated for various applications:

Chemistry

  • Building Block for Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, particularly those involving piperidine derivatives.
  • Chemical Reactions: The compound participates in nucleophilic substitutions, ester hydrolysis, oxidation, and reduction reactions, enhancing its versatility in organic synthesis.

Biology

  • Neuropharmacology: Studies indicate that this compound may modulate neurotransmitter systems, particularly dopamine and serotonin pathways. It has been explored for its potential neuroprotective effects against neurodegenerative diseases.
  • Biochemical Assays: Its biological activity allows it to be utilized in various assays to test interactions with cellular receptors.

Medicine

  • Therapeutic Potential: The compound is being studied as a lead candidate for developing neuroactive drugs aimed at treating psychiatric disorders due to its interactions with neurotransmitter receptors.
  • Drug Development: Investigations into its pharmacological profile suggest that it may offer benefits in treating conditions like anxiety and depression through receptor modulation.

Comparison of Similar Compounds

Compound NameChemical FormulaUnique Features
Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochlorideC₁₆H₂₄ClNO₃Different piperidine position
This compoundC₁₅H₂₂ClNO₃Variation in piperidine substitution
Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochlorideC₁₅H₂₂ClNO₃Structural isomer with different position

This table illustrates the diversity within this class of compounds and highlights how slight modifications can lead to significant differences in biological activity and potential applications.

Case Studies

Study on Neuroprotective Effects
A preclinical study explored the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death compared to control groups, suggesting its potential as a neuroprotective agent against conditions like Alzheimer's disease.

Pharmacological Profiling
Another study assessed the binding affinity of this compound to serotonin receptors using radiolabeled ligands. The findings demonstrated that it exhibited a higher affinity for the serotonin receptor subtype 5-HT1A, indicating its potential role in treating anxiety disorders through modulation of serotonergic pathways.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to cellular receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Methyl 4-[2-(2-Piperidinyl)ethoxy]benzoate Hydrochloride and Analogous Compounds

Compound Name CAS Number Key Structural Differences Molecular Formula Molecular Weight (g/mol) Reference
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl 1112052-86-4 Piperidinyl ethoxy benzoate ester + HCl C₁₅H₂₂ClNO₃ 299.79
4-(2-Piperidinoethoxy)benzoic acid HCl 166975-76-4 Hydrolyzed carboxylic acid (no methyl ester) C₁₄H₂₀ClNO₃ 285.77
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl 1048673-90-0 Ethyl ester + substitution at benzoate 2-position C₁₆H₂₄ClNO₃ 314.82
Methyl 4-(piperidin-4-yl)benzoate HCl 936130-82-4 Piperidine directly attached to benzoate C₁₃H₁₆ClNO₂ 253.73
Pitofenone HCl (Benzoyl derivative) 1248-42-6 Benzoyl group instead of benzoate ester C₂₂H₂₆ClNO₄ 403.90

Key Observations :

  • Ester vs. Acid: The hydrolysis product (4-(2-piperidinoethoxy)benzoic acid HCl) lacks the methyl ester, increasing polarity and reducing lipophilicity compared to the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP (Calculated) Solubility (HCl Salt) Stability Notes
Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate HCl ~2.5 (estimated) High in polar solvents Stable under dry, cool conditions
4-(2-Piperidinoethoxy)benzoic acid HCl ~1.8 Higher aqueous solubility Prone to degradation in acidic conditions
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate HCl ~3.0 Moderate in ethanol Sensitive to hydrolysis
Pitofenone HCl ~3.5 Low aqueous solubility Stable but hygroscopic

Key Observations :

  • The hydrochloride salt form enhances solubility in polar solvents for most compounds .
  • LogP values correlate with structural features: Ethyl esters and benzoyl groups increase lipophilicity, while carboxylic acids reduce it .

Key Observations :

  • The piperidinyl ethoxy motif is critical for receptor interactions, as seen in SERMs and arthritis-targeting molecules .
  • Structural modifications (e.g., ester-to-acid conversion) can shift therapeutic applications from endocrine to metabolic pathways .

Biological Activity

Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic organic compound with the molecular formula C16H24ClNO3C_{16}H_{24}ClNO_3 and a molecular weight of 313.82 g/mol. It belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities, particularly in neuropharmacology. This compound has garnered attention for its potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Neuropharmacological Effects

This compound exhibits significant neuropharmacological activity. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The piperidine moiety in this compound is known to act as an effective ligand for various receptors, suggesting its potential utility in treating conditions such as depression, anxiety, and neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects involve:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, modulating their activity and influencing physiological responses.
  • Enzyme Inhibition : Similar piperidine derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease .
  • Electrophilic Aromatic Substitution : The piperidine moiety may participate in electrophilic aromatic substitution reactions, enhancing its versatility in biological applications.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl 4-[2-(1-piperidinyl)ethoxy]benzoateC15H21NO3C_{15}H_{21}NO_3Slightly different piperidine substitution; potential variations in biological activity.
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoateC15H22ClNO3C_{15}H_{22}ClNO_3Different piperidine position; may exhibit distinct receptor interactions.
Methyl 4-[2-(pyrrolidinyl)ethoxy]benzoateC15H21NO3C_{15}H_{21}NO_3Substituted with a pyrrolidine ring; differing pharmacological properties compared to piperidine derivatives.

This comparative analysis highlights how structural nuances can contribute to the biological activities and therapeutic potential of these compounds.

Neuroactive Drug Development

Recent studies have explored the use of this compound as a lead compound for developing neuroactive drugs. For instance, research has demonstrated its binding affinity to various neurotransmitter receptors, providing insights into its pharmacological profile.

Anticancer Potential

Beyond neuropharmacology, some derivatives of piperidine have been investigated for anticancer properties. For example, analogs have shown cytotoxicity against specific cancer cell lines, indicating that modifications to the piperidine structure can enhance biological efficacy .

Alzheimer’s Disease Treatment

Research has indicated that compounds similar to this compound can inhibit AChE and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling pathways critical for cognitive function. These findings suggest potential applications in Alzheimer's disease therapy .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Temperature115–120°CMaximizes substitution; minimizes decomposition
SolventAmyl acetateEnhances nucleophilicity
BaseK2CO3Neutralizes HCl; drives reaction

Q. Table 2: Analytical Methods for Impurity Profiling

TechniqueTarget ImpurityDetection LimitReference
HPLC-UVUnreacted starting materials0.1%
LC-MS/MSOxidative degradation products0.01%
NMRStructural isomers5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
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Methyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

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